Scientific Field: Agrochemical and Pharmaceutical Industries.
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries.
Methods of Application: The synthesis and applications of TFMP involve various chemical reactions.
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Scientific Field: Chemistry.
Summary of the Application: Magnetically recoverable nano-catalysts are used in the synthesis of pyridine derivatives.
Methods of Application: The catalysts can be readily separated from the reaction medium using an external magnet.
Results or Outcomes: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives.
5-Chloro-2-ethylpyridine is a heterocyclic organic compound that belongs to the pyridine family. Its chemical formula is C₈H₈ClN, and it features a chlorine atom substituted at the 5-position of the pyridine ring, with an ethyl group at the 2-position. This compound is characterized by its colorless to yellow liquid form and has a distinctive sharp odor. It is slightly soluble in water and more dense than water, which causes it to sink when mixed with aqueous solutions. The compound can cause irritation to the skin, eyes, and respiratory system upon contact or inhalation, indicating its hazardous nature .
As mentioned earlier, information on the specific mechanism of action of 2-chloro-5-ethylpyridine is not available.
Due to the lack of specific data, it is advisable to handle 2-chloro-5-ethylpyridine with caution, assuming it might possess similar hazards to other chlorinated aromatic compounds. This could include:
Several synthetic routes are available for producing 5-chloro-2-ethylpyridine:
5-Chloro-2-ethylpyridine finds applications in various fields:
Interaction studies involving 5-chloro-2-ethylpyridine have focused on its reactivity with biological systems and other chemicals. Research indicates that this compound can interact with various enzymes and receptors, impacting metabolic pathways. Additionally, its potential toxicity necessitates careful evaluation of its interactions with cellular components to assess safety profiles for therapeutic use .
Several compounds share structural similarities with 5-chloro-2-ethylpyridine. Here are some notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
5-Chloro-2-methylpyridine | Chlorine at position 5; methyl group at position 2 | Exhibits different biological activity |
4-Chloro-2-ethylpyridine | Chlorine at position 4; ethyl group at position 2 | Different reactivity profile |
3-Chloro-2-methylpyridine | Chlorine at position 3; methyl group at position 2 | Potentially different pharmacological effects |
5-Bromo-2-ethylpyridine | Bromine instead of chlorine at position 5 | May have different environmental stability |
6-Chloro-3-methylpyridine | Chlorine at position 6; methyl group at position 3 | Variation in solubility and reactivity |
These compounds illustrate the diversity within pyridine derivatives while highlighting the unique characteristics of 5-chloro-2-ethylpyridine, particularly in terms of its specific chemical reactivity and biological properties .